molecular formula C19H13BrN4O B2476588 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 863020-25-1

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2476588
CAS No.: 863020-25-1
M. Wt: 393.244
InChI Key: RWHKSQNYYUOAGZ-UHFFFAOYSA-N
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Description

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is an organic compound that belongs to the class of heterocyclic compounds. It features a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a benzamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step reactions. One common method includes the formation of the imidazo[1,2-a]pyrimidine core through condensation reactions, followed by bromination and subsequent coupling with a benzamide derivative . The reaction conditions often involve the use of catalysts such as zinc chloride or acidic ionic liquids to facilitate the formation of the heterocyclic core .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. The choice of solvents, temperature control, and purification methods are critical factors in industrial synthesis .

Properties

IUPAC Name

4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O/c20-15-7-5-13(6-8-15)18(25)22-16-4-1-3-14(11-16)17-12-24-10-2-9-21-19(24)23-17/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHKSQNYYUOAGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Br)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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